molecular formula C13H15N7OS B388431 2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-ETHYLPHENYL)ACETAMIDE

2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-ETHYLPHENYL)ACETAMIDE

Katalognummer: B388431
Molekulargewicht: 317.37g/mol
InChI-Schlüssel: SRZRKZLHNOAISE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({7-Amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound featuring a fused triazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring system imparts unique chemical properties, making it a subject of extensive research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-Amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions using appropriate amines.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through thiolation reactions, often using thiourea or related compounds.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the triazole system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or microwave-assisted synthesis.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triazole ring system is of particular interest for the development of new synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes. Its structural features make it a candidate for binding studies with various biological targets.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent. Its ability to interact with biological macromolecules is a key area of research.

Industry

Industrially, the compound may be used in the development of new materials with specific properties, such as thermal stability or conductivity. Its unique chemical structure makes it a candidate for various applications in materials science.

Wirkmechanismus

The mechanism of action of 2-({7-Amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring system can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The sulfanyl group can participate in redox reactions, potentially affecting cellular processes. The compound’s overall structure allows it to fit into active sites of enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-({7-Amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is unique due to the presence of both the sulfanyl and acetamide groups, which impart distinct chemical properties

Eigenschaften

Molekularformel

C13H15N7OS

Molekulargewicht

317.37g/mol

IUPAC-Name

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C13H15N7OS/c1-2-9-3-5-10(6-4-9)16-11(21)7-22-13-18-17-12-19(14)8-15-20(12)13/h3-6,8H,2,7,14H2,1H3,(H,16,21)

InChI-Schlüssel

SRZRKZLHNOAISE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=CN3N

Kanonische SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=CN3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.